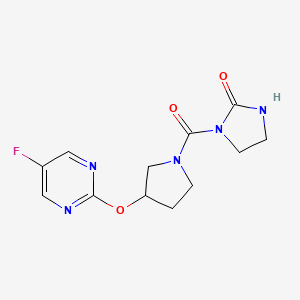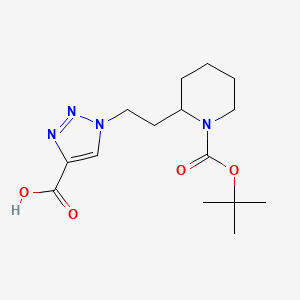
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Copper-Catalyzed Radical Aminoarylation of Acrylamide Xiao-Feng Xia et al. (2016) described a facile copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide, demonstrating the construction of a range of isoquinoline-1,3-diones. This method highlights the versatility of using N-fluorobenzenesulfonimide in radical cyclization reactions, offering a pathway to synthesize complex organic frameworks (Xiao-Feng Xia et al., 2016).
Fluorescence and Spectroscopy Studies M. Kimber et al. (2003) synthesized analogs of Zinquin-related fluorophores, including compounds with methoxy isomers and demonstrated their application in Zn(II) detection. These compounds exhibit bathochromic shifts upon Zn(II) addition, indicating potential use in fluorescence-based zinc detection (M. Kimber et al., 2003).
Biological Applications
Inhibition of Forskolin-Induced Neurite Outgrowth T. Chijiwa et al. (1990) investigated a newly synthesized isoquinolinesulfonamide, H-89, showing potent and selective inhibitory action against cyclic AMP-dependent protein kinase. This research contributes to understanding the role of protein kinase A in neurite outgrowth, offering insights into the molecular mechanisms underpinning nerve growth factor and forskolin-induced neurite outgrowth in PC12 cells (T. Chijiwa et al., 1990).
Antimicrobial Study of Novel Benzenesulfonamide Derivatives S. Vanparia et al. (2010) synthesized a novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates, demonstrating significant antimicrobial activity against various bacteria and fungi. The study showcases the potential of these compounds in developing new antimicrobial agents (S. Vanparia et al., 2010).
properties
IUPAC Name |
4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13(2)20(24)23-10-4-5-15-12-16(6-9-19(15)23)22-27(25,26)17-7-8-18(21)14(3)11-17/h6-9,11-13,22H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGTYYLCLFJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

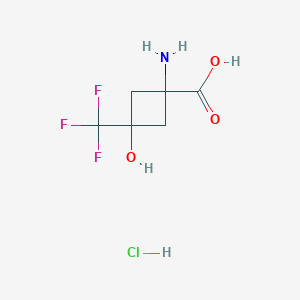
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
![N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2363470.png)
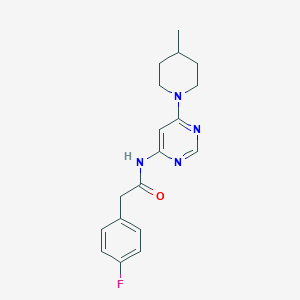
![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)
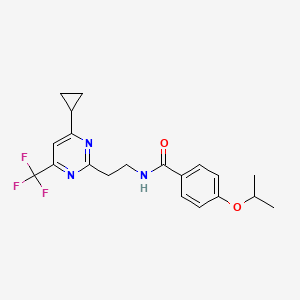

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)
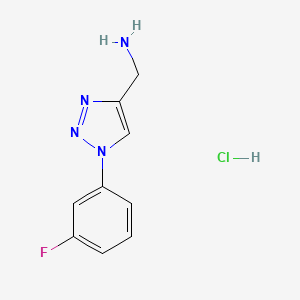

![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)

